molecular formula C10H13NO2S B13169090 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde

Cat. No.: B13169090
M. Wt: 211.28 g/mol
InChI Key: KYDBAMDZNBIAKM-UHFFFAOYSA-N
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Description

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S. It is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions to achieve good to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde involves its interaction with various molecular targets. The compound’s furan ring and aldehyde group allow it to participate in a range of chemical reactions, potentially inhibiting or modifying the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler analog with similar reactivity but lacking the thiomorpholine moiety.

    3-Methylthiomorpholine: Shares the thiomorpholine structure but lacks the furan ring and aldehyde group.

Uniqueness

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring and the thiomorpholine moiety. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(3-methylthiomorpholin-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-8-7-14-5-4-11(8)10-3-2-9(6-12)13-10/h2-3,6,8H,4-5,7H2,1H3

InChI Key

KYDBAMDZNBIAKM-UHFFFAOYSA-N

Canonical SMILES

CC1CSCCN1C2=CC=C(O2)C=O

Origin of Product

United States

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